Nacubactam

Description

Properties

IUPAC Name |

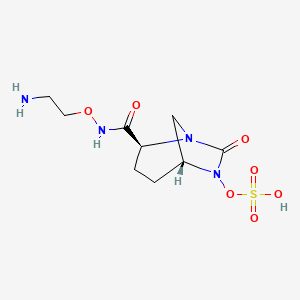

[(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBPYSTVZQAADE-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452458-86-4 | |

| Record name | Nacubactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1452458864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nacubactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,5R)-N-(aminoethoxy)-7-oxo-6-(sulfooxy)-1,6-diazobicylo[3.2.1]octane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NACUBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832O37V7MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nacubactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nacubactam is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor currently in late-stage clinical development. It exhibits a distinctive dual mechanism of action, inhibiting a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D) and demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This dual activity not only protects partner β-lactam antibiotics from enzymatic degradation but also enhances their efficacy, positioning this compound as a promising agent to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

The emergence and global spread of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, represents a critical threat to public health. While the development of β-lactamase inhibitors has been a successful strategy, the increasing prevalence of carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), necessitates novel agents with broader and more potent activity.

This compound (formerly OP0595 or RG6080) was discovered through efforts to identify new DBO scaffolds with enhanced properties over existing inhibitors like avibactam.[1][2] The key innovation in this compound's design is the incorporation of an aminoethoxy side chain, which was found to confer the dual-action mechanism of β-lactamase inhibition and direct PBP2 binding.[3] This "enhancer" effect allows this compound to act synergistically with β-lactam partners that target other PBPs, leading to potent bactericidal activity against a wide range of resistant pathogens.[3]

Chemical Synthesis

The chemical synthesis of this compound, systematically named [(2S,5R)-2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, involves a multi-step process. While specific proprietary details of the manufacturing process are not fully public, a plausible synthetic route can be constructed based on published information for related DBO compounds. The synthesis generally involves the construction of the core diazabicyclooctane ring system, followed by the introduction of the side chains and final sulfation.

A generalized synthetic scheme is presented below. This process typically starts from a chiral precursor to establish the desired stereochemistry of the bicyclic core.

Caption: Generalized synthetic workflow for this compound.

Disclaimer: This represents a generalized synthetic pathway. Actual manufacturing processes may differ and involve proprietary reagents and conditions.

Mechanism of Action

This compound's efficacy stems from its dual inhibitory functions targeting key mechanisms of bacterial survival and resistance.

β-Lactamase Inhibition

This compound is a potent inhibitor of a wide range of serine β-lactamases, including:

-

Class A: Extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M, as well as carbapenemases like KPC.[1][4]

-

Class C: AmpC cephalosporinases.[1]

-

Class D: Some oxacillinases (OXA-type carbapenemases).[1]

The inhibition mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase. This reversible covalent bond effectively inactivates the enzyme, preventing the hydrolysis of the partner β-lactam antibiotic.

Penicillin-Binding Protein 2 (PBP2) Inhibition

Uniquely among clinically advanced DBOs, this compound also exhibits intrinsic antibacterial activity by targeting and inhibiting PBP2, an essential enzyme in the bacterial cell wall synthesis pathway.[2] PBPs are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. By inhibiting PBP2, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This direct antibacterial effect contributes to its potency and provides a synergistic "enhancer" effect when combined with β-lactams that target other PBPs.

Caption: Dual mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound, both alone and in combination with partner β-lactams, against a range of bacterial isolates and β-lactamases.

Table 1: In Vitro Activity of this compound and Comparators

| Organism/Enzyme | This compound MIC (μg/mL) | Meropenem MIC (μg/mL) | Meropenem/Nacubactam (1:1) MIC (μg/mL) |

| E. coli (CTX-M-15) | >256 | 64 | 0.5 |

| K. pneumoniae (KPC-2) | >256 | 128 | 1 |

| K. pneumoniae (KPC-3) | >256 | >64 | 0.5 - 4 |

| E. cloacae (AmpC) | 4 - 16 | 0.25 - 2 | 0.25 - 1 |

| M. abscessus ATCC 19977T | >256 | 32 | 4 |

Data compiled from multiple sources.[5][6][7] MIC values can vary based on the specific strain and testing conditions.

Table 2: Inhibitory Activity of this compound Against Purified β-Lactamases

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) |

| KPC-2 | 66 | 31 ± 3 | 5,815 ± 582 |

| KPC-2 (K234R variant) | 781 | 270 ± 27 | 247 ± 25 |

| SHV-1 | ND | ND | ND |

| TEM-1 | ND | ND | ND |

ND: Not determined from the provided search results. Data from[4][8].

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test organism (e.g., K. pneumoniae, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound and partner β-lactam stock solutions

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: a. Prepare serial two-fold dilutions of this compound and the partner β-lactam in CAMHB directly in the 96-well plate. For combination testing, a checkerboard format is typically used with varying concentrations of both agents.

-

Inoculation: a. Inoculate each well with the prepared bacterial suspension. b. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Experimental workflow for MIC determination.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified β-lactamase.

Materials:

-

Purified β-lactamase (e.g., KPC-2, SHV-1, TEM-1)

-

This compound stock solution

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of kinetic reads at 486 nm

Procedure:

-

Enzyme and Inhibitor Preparation: a. Dilute the purified β-lactamase to a working concentration in the assay buffer. b. Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubation: a. Add the diluted enzyme to the wells of the microtiter plate. b. Add the this compound dilutions to the respective wells. c. Include an enzyme control (no inhibitor) and a blank (no enzyme). d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation and Measurement: a. Initiate the reaction by adding a solution of nitrocefin to all wells. b. Immediately begin monitoring the change in absorbance at 486 nm over time (kinetic read) due to the hydrolysis of nitrocefin.

-

Data Analysis: a. Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration. b. Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

In Vivo Efficacy in a Murine Pneumonia Model

Objective: To evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic in a murine model of bacterial pneumonia.

Materials:

-

Specific pathogen-free mice (e.g., ICR strain)

-

Test organism (e.g., carbapenem-resistant K. pneumoniae)

-

This compound and partner β-lactam for injection

-

Cyclophosphamide (for inducing neutropenia)

-

Anesthetic

-

Sterile saline

Procedure:

-

Induction of Neutropenia: a. Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

-

Infection: a. Anesthetize the mice. b. Inoculate the mice intranasally with a suspension of the test organism to establish a lung infection.

-

Treatment: a. At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous injections of this compound, the partner β-lactam, the combination, or vehicle control. b. Administer treatments at specified intervals (e.g., every 8 hours) for a defined duration (e.g., 24-48 hours).

-

Assessment of Efficacy: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions. c. Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/lung).

-

Data Analysis: a. Compare the bacterial loads in the lungs of the different treatment groups to the control group to determine the reduction in bacterial burden.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. Its novel dual mechanism of action, combining broad-spectrum β-lactamase inhibition with intrinsic antibacterial activity against PBP2, offers a promising therapeutic strategy for infections caused by highly resistant Gram-negative pathogens. The data presented in this guide underscore its potential, and the detailed protocols provide a framework for further investigation into its properties and applications. As this compound progresses through clinical trials, it holds the potential to become a valuable component of the antimicrobial armamentarium for treating serious and life-threatening bacterial infections.

References

- 1. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydron | C7H11N3O6S | CID 90333665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Phase Research of Nacubactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in clinical development for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2] What sets this compound apart is its dual mechanism of action: it not only inhibits a broad spectrum of serine β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[3][4][5] This unique characteristic allows this compound to act as a "β-lactam enhancer," potentiating the activity of partner β-lactams.[6] This technical guide provides a comprehensive overview of the early-phase research on this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating its mechanism of action.

Core Mechanism of Action

This compound's efficacy stems from a dual-pronged attack on bacterial cell wall synthesis and resistance mechanisms.

-

β-Lactamase Inhibition: As a diazabicyclooctane, this compound effectively inhibits Ambler class A, C, and some class D serine β-lactamases.[4][7] This protects co-administered β-lactam antibiotics from enzymatic degradation by these prevalent resistance enzymes.[5]

-

PBP2 Inhibition: Uniquely among many β-lactamase inhibitors, this compound directly binds to and inhibits penicillin-binding protein 2 (PBP2), an essential enzyme in the synthesis of the bacterial cell wall in Enterobacteriaceae.[3][6][7] This intrinsic antibacterial activity contributes to its overall potency and synergistic effect with other β-lactams that may target different PBPs.[6][8]

Below is a diagram illustrating the dual mechanism of action of this compound.

In Vitro Activity

The in vitro efficacy of this compound, both alone and in combination with various β-lactams, has been extensively evaluated against a wide range of bacterial isolates.

Table 1: In Vitro Activity of this compound and Meropenem-Nacubactam against Enterobacteriaceae

| Organism Class | β-Lactamase Profile | This compound MIC50 (mg/L) | Meropenem MIC90 (mg/L) | Meropenem/Nacubactam (1:1) MIC90 (mg/L) |

| Enterobacteriaceae | Class A (non-carbapenemase) | 4 | 0.06 | 0.03 |

| Enterobacteriaceae | Class C | 4 | 0.25 | 0.12 |

| Enterobacteriaceae | KPC | 4 | 32 | 1 |

| Enterobacteriaceae | Class D (OXA-48-like) | >32 | 16 | 2 |

| Enterobacteriaceae | Class B (Metallo-β-lactamase) | 4 | 64 | 8 |

Data summarized from a study investigating this compound's activity against β-lactamase-producing Enterobacteriaceae.[3]

Table 2: Activity of this compound in Combination with β-Lactams against Mycobacterium abscessus Complex

| β-Lactam | β-Lactam MIC50 (µg/mL) | β-Lactam + this compound (8 µg/mL) MIC50 (µg/mL) | Fold Reduction in MIC50 |

| Meropenem | 64 | 8 | 8 |

| Cefepime | 128 | 64 | 2 |

| Amoxicillin | >256 | 128 | >2 |

Data from a study on the in vitro activity of this compound against clinical isolates of M. abscessus complex.[9]

In Vivo Efficacy

Animal models have been crucial in demonstrating the in vivo potential of this compound combinations for treating serious infections.

Murine Complicated Urinary Tract Infection (cUTI) Model

In a neutropenic murine cUTI model, the combination of meropenem and this compound demonstrated significant efficacy against various multidrug-resistant Enterobacteriaceae isolates.[2][10]

-

Key Findings:

-

Meropenem-Nacubactam achieved a ≥3 log reduction in bacterial counts from the 48-hour control in 9 out of 10 isolates tested.[2][10]

-

The combination was effective against isolates resistant to meropenem and ceftazidime-avibactam.[2][10]

-

This compound alone exhibited antibacterial properties, achieving a >1 log reduction against the majority of isolates.[2][10]

-

Murine Pneumonia Model

The efficacy of β-lactam/Nacubactam combinations has also been assessed in a murine pneumonia model against carbapenem-resistant Enterobacter cloacae and Klebsiella pneumoniae.[8]

-

Key Findings:

-

Combinations of this compound with aztreonam, cefepime, and meropenem showed enhanced antimicrobial activity against isolates producing IMP-1, IMP-6, or KPC carbapenemases.[8]

-

Most combination therapies resulted in bacteriostatic to bactericidal activity against the tested carbapenem-resistant isolates.[8]

-

The workflow for a typical in vivo efficacy study is depicted below.

Pharmacokinetics and Safety

Phase 1 clinical trials have provided valuable insights into the pharmacokinetic profile and safety of this compound in healthy volunteers.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)

| Dose (mg) | Cmax (mg/L) | AUC0-inf (mg*h/L) | t1/2 (h) |

| 50 | 2.8 | 4.3 | 1.3 |

| 8000 | 445 | 698 | 1.8 |

Data from a single-ascending-dose study in healthy volunteers.[4][11]

-

Key Pharmacokinetic Observations:

-

Safety and Tolerability:

-

This compound was generally well-tolerated in single doses up to 8,000 mg and multiple doses up to 4,000 mg every 8 hours.[4][7][12]

-

The most frequently reported adverse events were mild to moderate and included complications associated with intravenous access and headache.[4][7][12]

-

No serious adverse events or dose-limiting toxicities were reported in these early-phase trials.[4][12]

-

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and its combinations is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][13]

-

Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[9][13] For combination testing, a fixed concentration of this compound (e.g., 4 or 8 µg/mL) or a fixed ratio (e.g., 1:1) with the partner β-lactam is used.[3][9]

-

Inoculum Preparation: Bacterial isolates are cultured to the logarithmic phase of growth, and the suspension is adjusted to a standardized concentration (e.g., 5 x 105 CFU/mL).[9]

-

Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 35°C for 16-20 hours for Enterobacteriaceae).[9]

-

MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9]

In Vivo Murine Infection Models

-

cUTI Model:

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[2]

-

Infection: A standardized inoculum of the test organism is instilled directly into the bladder via a catheter.[2]

-

Treatment: Human-simulated exposures of the test agents are administered, typically subcutaneously, at specified time points post-infection.[2]

-

Efficacy Assessment: At the end of the treatment period (e.g., 48 hours), mice are euthanized, and the kidneys are homogenized to determine the bacterial load (CFU/g of tissue). Efficacy is calculated as the log10 CFU reduction compared to the untreated control group.[2][10]

-

-

Pneumonia Model:

-

Immunosuppression: Similar to the cUTI model, mice are rendered neutropenic.[8]

-

Infection: A bacterial suspension is administered intranasally to induce pneumonia.[8]

-

Treatment: Therapy is initiated at a set time post-infection with human-simulated drug exposures.[8]

-

Efficacy Assessment: Lungs are harvested at the end of the study period, homogenized, and plated to quantify the bacterial burden. The change in log10 CFU/lung compared to the start of therapy is used to determine efficacy.[8]

-

Conclusion

The early-phase research on this compound has established it as a promising β-lactamase inhibitor with a novel dual mechanism of action. Its ability to both inhibit key β-lactamases and exert direct antibacterial effects through PBP2 inhibition makes it a potent partner for β-lactam antibiotics against challenging Gram-negative pathogens. The in vitro and in vivo data demonstrate its potential to address the significant unmet medical need posed by infections caused by carbapenem-resistant Enterobacteriaceae. Further clinical development will be crucial to fully elucidate the therapeutic role of this compound-based combination therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ihma.com [ihma.com]

- 4. journals.asm.org [journals.asm.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model [mdpi.com]

- 9. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Nacubactam's Dual Assault on β-Lactamases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is a diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating a distinctive dual mechanism of action. It not only inhibits a broad spectrum of serine-β-lactamases (SBLs) but also exhibits intrinsic antibacterial activity through its binding to penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3][4] This dual activity allows this compound to protect co-administered β-lactam antibiotics from degradation and to exert a direct bactericidal effect, a combination that is particularly potent against multidrug-resistant Gram-negative bacteria. This guide provides an in-depth technical overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Dual Mode of Action

This compound's efficacy stems from two primary mechanisms:

-

Inhibition of Serine-β-Lactamases (SBLs): this compound is a potent inhibitor of Ambler class A, C, and some class D SBLs.[1][4] Similar to other DBOs like avibactam, this compound forms a reversible covalent bond with the active site serine residue of these enzymes, rendering them inactive and unable to hydrolyze β-lactam antibiotics.[1]

-

Penicillin-Binding Protein 2 (PBP2) Inhibition and the "β-Lactam Enhancer" Effect: this compound binds to PBP2, a crucial enzyme in the synthesis of the bacterial cell wall.[1][2][3][4] This inhibition disrupts cell wall maintenance and synthesis, leading to direct antibacterial activity. Furthermore, this PBP2 binding creates a synergistic or "enhancer" effect when combined with other β-lactam antibiotics that may target different PBPs.[2] This multi-target approach enhances the overall antibacterial efficacy, even against bacteria producing metallo-β-lactamases (MBLs), which are not directly inhibited by this compound.[4][5]

Quantitative Data

The inhibitory activity of this compound against various β-lactamases and its binding affinity for PBP2 can be quantified using several key parameters. The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Serine-β-Lactamases

| β-Lactamase | Ambler Class | Organism Source | IC50 (µM) | Apparent Ki (µM) | Acylation Efficiency (k2/K) (M⁻¹s⁻¹) |

| KPC-2 | A | Klebsiella pneumoniae | 66[6] | 31 ± 3[7][8][9] | 5,815 ± 582[7][8][9] |

| KPC-2 K234R variant | A | Klebsiella pneumoniae | 781[6] | 270 ± 27[7][8][9] | 247 ± 25[7][8][9] |

| OXA-48 | D | Klebsiella pneumoniae | 19.91[10] | - | - |

| OXA-163 | D | Klebsiella pneumoniae | 1.23[10] | - | - |

| OXA-405 | D | Klebsiella pneumoniae | 10.60[10] | - | - |

IC50: Half-maximal inhibitory concentration. Apparent Ki: Apparent inhibition constant. k2/K: Second-order rate constant for enzyme acylation.

Table 2: Minimum Inhibitory Concentrations (MIC) of Meropenem in Combination with this compound against Metallo-β-Lactamase (MBL)-Producing Enterobacteriaceae

| Organism Collection | Meropenem MIC Range (mg/L) | Meropenem/Nacubactam (4+4 mg/L) MIC Range (mg/L) | % Susceptible to Meropenem/Nacubactam |

| Consecutive Collection (n=210) | 0.25 - >128 | ≤0.06 - >128 | 93.3 |

| Combined Collection (n=309) | 0.25 - >128 | ≤0.06 - >128 | 88.0 |

| Most Resistant Isolates (n=57) | ≥128 | 0.5 - >128 | 43.9 |

Data adapted from Mushtaq et al. (2019).[5] Susceptibility breakpoints were not defined in the study; the percentage reflects isolates with an MIC ≤ 4 mg/L for the combination.

Experimental Protocols

Protocol 1: Determination of IC50 for β-Lactamase Inhibition using Nitrocefin Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

This compound stock solution of known concentration

-

Nitrocefin (chromogenic substrate) stock solution

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis over a 10-15 minute period.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations expected to inhibit the enzyme.

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted β-lactamase to each well.

-

Add an equal volume of each this compound dilution to the respective wells.

-

Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding.

-

-

Reaction Initiation: Add a fixed volume of nitrocefin solution to each well to initiate the reaction. The final concentration of nitrocefin should be close to its Km value for the specific enzyme if known, or a concentration that gives a robust signal.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

-

Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

Objective: To assess the ability of this compound to bind to PBP2 by measuring its competition with a fluorescently labeled β-lactam.

Materials:

-

Bacterial membrane preparation containing PBPs

-

This compound stock solution

-

Fluorescently labeled penicillin, such as Bocillin™ FL (a fluorescent derivative of penicillin V)

-

Assay buffer (e.g., PBS, pH 7.4)

-

SDS-PAGE equipment

-

Fluorescence imaging system

Procedure:

-

Membrane Preparation: Prepare bacterial inner membranes from an appropriate bacterial strain (e.g., Escherichia coli) known to express the target PBP2.

-

Competitive Binding:

-

In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with varying concentrations of this compound for a set time (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding to PBP2.

-

Include a control tube with membranes and buffer only (no this compound).

-

-

Fluorescent Labeling: Add a fixed, non-saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs.

-

Reaction Termination: Stop the labeling reaction by adding a high concentration of unlabeled penicillin G or by adding SDS-PAGE sample buffer.

-

SDS-PAGE and Visualization:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the band corresponding to PBP2 for each this compound concentration.

-

A decrease in fluorescence intensity with increasing this compound concentration indicates competitive binding.

-

The concentration of this compound that reduces the fluorescence signal by 50% can be determined as the IC50 for PBP2 binding.

-

Visualizations

Dual Inhibitory Mechanism of this compound

References

- 1. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 2. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. biorxiv.org [biorxiv.org]

The Intrinsic Antibacterial Activity of Nacubactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam (formerly OP0595 or RG6080) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Unlike many other β-lactamase inhibitors that primarily serve to protect partner β-lactam antibiotics from enzymatic degradation, this compound exhibits a distinctive dual mechanism of action.[1][4] It not only inhibits a broad spectrum of serine β-lactamases but also possesses inherent antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[4][5][6] This technical guide provides an in-depth overview of the intrinsic antibacterial properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Intrinsic Activity

This compound's standalone antibacterial effect is primarily attributed to its ability to bind to and inhibit PBP2, an essential enzyme involved in the synthesis of the bacterial cell wall.[1][4][5][6] This targeted inhibition disrupts peptidoglycan cross-linking, leading to a weakened cell wall and ultimately cell lysis. This direct action classifies this compound as a PBP2-active antibacterial agent.[7] Furthermore, this PBP2 inhibition contributes to a synergistic or "enhancer" effect when this compound is combined with other β-lactam antibiotics that target different PBPs.[4][6][8]

Beyond its direct antibacterial action, this compound is a potent inhibitor of Ambler class A and class C serine β-lactamases, and it also shows activity against some class D enzymes.[3][5][9] This inhibitory profile protects partner β-lactams from degradation by a wide array of clinically relevant resistance enzymes, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC β-lactamases.[6][8][10]

Spectrum of Intrinsic Antibacterial Activity

This compound monotherapy has demonstrated in vitro activity against a range of Gram-negative bacteria. Its efficacy is most pronounced against species where PBP2 is a critical target and where intrinsic or acquired resistance mechanisms, other than serine β-lactamase production, are minimal.

Quantitative In Vitro Activity of this compound Alone

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound as a single agent against various bacterial isolates as reported in the literature.

| Bacterial Species/Group | Resistance Profile | This compound MIC Range (mg/L) | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference(s) |

| Escherichia coli | MBL-producing | 1 to >32 | - | - | [11] |

| Enterobacter spp. | MBL-producing | 1 to >32 | - | - | [11] |

| Klebsiella spp. | MBL-producing | 1 to >32 | - | - | [11] |

| Proteeae (e.g., Proteus spp.) | MBL-producing | Universally resistant (>32) | - | - | [11] |

| Pseudomonas aeruginosa | AmpC-overproducing & KPC-expressing | 128 to >256 | - | - | [2] |

| Mycobacterium abscessus | ATCC 19977T | >256 | - | - | [12] |

| Klebsiella pneumoniae | KPC-3 producing (outlier) | >256 | - | - | [6] |

| Enterobacteriaceae | Class D β-lactamase producers | Lower activity noted | 2-4 (most subgroups) | - | [4] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. A hyphen (-) indicates that the specific value was not provided in the cited sources.

The data indicate that while this compound has intrinsic activity against many Enterobacteriaceae, with MICs often clustering between 1-8 mg/L, some species and resistant phenotypes, such as Proteeae and certain Pseudomonas aeruginosa strains, exhibit high-level resistance to this compound alone.[2][11] In some pathogens like Mycobacterium abscessus, the intrinsic activity of this compound is negligible, and its primary role is the potentiation of partner β-lactams through β-lactamase inhibition.[12][13]

Experimental Protocols

The evaluation of this compound's intrinsic antibacterial activity relies on established microbiological and pharmacological methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound is typically assessed by determining the MIC, which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Methodology: Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution Series: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Control wells (growth control without drug and sterility control without bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

This protocol is consistent with the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]

In Vivo Efficacy Assessment

Murine infection models are crucial for evaluating the in vivo activity of this compound. These models help to understand the pharmacodynamics of the drug in a living system.

Methodology: Neutropenic Murine Infection Models

-

Complicated Urinary Tract Infection (cUTI) Model:

-

Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

-

Infection: A known quantity of the test organism is instilled directly into the bladder via a catheter.

-

Treatment: Human-simulated dosing regimens of this compound, a partner antibiotic, or the combination are administered, typically starting 2 hours post-infection.

-

Assessment: At a predetermined time point (e.g., 24 or 48 hours), mice are euthanized, and the kidneys and/or bladder are homogenized. The bacterial load (CFU/organ) is quantified by plating serial dilutions. Efficacy is measured as the change in log₁₀ CFU compared to control groups.[14]

-

-

Lung Infection (Pneumonia) Model:

-

Induction of Neutropenia: As in the cUTI model, mice are made neutropenic.

-

Infection: Mice are infected via intranasal or intratracheal inoculation with a specific bacterial suspension.

-

Treatment: Human-simulated exposures of this compound and/or a partner drug are administered.

-

Assessment: At 24 hours post-treatment initiation, the bacterial burden in the lungs is determined by homogenizing the lung tissue and plating for CFU counts. The change in log₁₀ CFU/lung relative to monotherapy or control groups is used to assess efficacy.[2]

-

Conclusion

This compound possesses a unique dual mechanism of action that distinguishes it from other β-lactamase inhibitors. Its intrinsic antibacterial activity, mediated through the inhibition of PBP2 in Enterobacteriaceae, provides a standalone therapeutic effect against susceptible organisms and enhances the activity of partner β-lactams.[1][6] While its spectrum as a monotherapy agent is focused on certain Gram-negative pathogens, this inherent activity is a critical component of its overall profile.[11] The combination of direct antibacterial action and potent β-lactamase inhibition positions this compound as a promising candidate to address the challenge of infections caused by multidrug-resistant bacteria.[1][15] Further clinical development will continue to elucidate its role in the therapeutic armamentarium.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Meropenem-nacubactam activity against AmpC-overproducing and KPC-expressing Pseudomonas aeruginosa in a neutropenic murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ihma.com [ihma.com]

- 5. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Nacubactam's Inhibition of Penicillin-Binding Protein 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is an investigational diazabicyclooctane (DBO) β-lactamase inhibitor with a distinctive dual mechanism of action.[1][2][3] It not only inhibits a broad spectrum of serine β-lactamases, but also exhibits direct antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, particularly Enterobacteriaceae.[1][2][3][4][5][6][7] This unique characteristic positions this compound as a "β-lactam enhancer," potentiating the activity of partner β-lactam antibiotics.[1][4][5][8][9] This technical guide provides an in-depth overview of the mechanism, quantitative aspects, and experimental evaluation of this compound's interaction with PBP2.

Dual Mechanism of Action

This compound's efficacy stems from a two-pronged attack on bacterial defenses. Firstly, it inactivates serine β-lactamases (Ambler classes A, C, and some D), enzymes that degrade β-lactam antibiotics.[2][3] Secondly, it possesses intrinsic antibacterial activity by selectively binding to and inhibiting PBP2, an essential enzyme in the synthesis of the bacterial cell wall.[1][2][3][4][5][6][7]

The inhibition of PBP2 by this compound leads to a phenomenon known as the "β-lactam enhancer" effect.[1][4][5][8][9] By targeting PBP2, this compound acts synergistically with other β-lactam antibiotics that primarily target other PBPs, such as PBP3 (e.g., aztreonam, cefepime).[7] This multi-target approach enhances the overall antibacterial effect and can overcome certain mechanisms of resistance.[4][9]

Quantitative Data

While specific IC50 or Ki values for the direct inhibition of PBP2 by this compound are not extensively reported in the reviewed literature, its potent inhibitory activity against key β-lactamases has been quantified. This data is crucial for understanding its role in protecting partner β-lactams from degradation.

| Enzyme Target | This compound Inhibitory Parameter | Value (µM) |

| KPC-2 β-lactamase | IC50 | 66[10][11] |

| KPC-2 K234R variant | IC50 | 781[10][11] |

| KPC-2 β-lactamase | Apparent Ki (Ki app) | 31 ± 3[4][12] |

| KPC-2 K234R variant | Apparent Ki (Ki app) | 270 ± 27[4][12] |

Acylation Efficiency of this compound against KPC-2 β-Lactamase

| Enzyme Target | k2/K (M-1s-1) |

| KPC-2 β-lactamase | 5,815 ± 582[4][12] |

| KPC-2 K234R variant | 247 ± 25[4][12] |

Experimental Protocols

The determination of this compound's inhibitory activity against both β-lactamases and PBP2 involves a variety of biochemical and microbiological assays.

β-Lactamase Inhibition Assay (IC50 Determination)

A common method for determining the half-maximal inhibitory concentration (IC50) of a β-lactamase inhibitor is a spectrophotometric assay using a chromogenic substrate like nitrocefin.

Principle: Nitrocefin is a cephalosporin that changes color upon hydrolysis by a β-lactamase. The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of hydrolysis.

Protocol Outline:

-

Enzyme Preparation: Periplasmic extracts containing the target β-lactamase (e.g., KPC-2) are prepared from bacterial cultures.[10][11]

-

Assay Setup: The assay is typically performed in a microplate format. Varying concentrations of this compound are pre-incubated with a fixed concentration of the β-lactamase enzyme in a suitable buffer.[10][11]

-

Substrate Addition: The reaction is initiated by the addition of nitrocefin.[10][11]

-

Data Acquisition: The change in absorbance over time is monitored using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Penicillin-Binding Protein 2 (PBP2) Inhibition Assay

Determining the binding affinity and inhibitory activity of this compound against PBP2 can be achieved through competition assays using a fluorescently labeled β-lactam probe, such as BOCILLIN™ FL (a fluorescent derivative of penicillin).

Principle: BOCILLIN™ FL binds covalently to the active site of PBPs. When bound, its fluorescence properties can be measured. An unlabeled competitor, like this compound, will compete for binding to the PBP, resulting in a decrease in the fluorescent signal associated with the PBP.

Protocol Outline (Gel-Based Competition Assay):

-

Membrane Preparation: Bacterial membranes containing the target PBPs are isolated from cultured bacteria (e.g., E. coli).

-

Competition Reaction: The membrane preparation is incubated with increasing concentrations of this compound for a defined period.

-

Fluorescent Labeling: A fixed concentration of BOCILLIN™ FL is then added to the reaction mixture and incubated to label the PBPs that are not bound by this compound.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Detection: The gel is imaged using a fluorescence scanner to visualize the fluorescently labeled PBPs.

-

Data Analysis: The intensity of the fluorescent band corresponding to PBP2 is quantified. The IC50 value is the concentration of this compound that reduces the fluorescence intensity by 50%.

References

- 1. mdpi.com [mdpi.com]

- 2. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. michigan.gov [michigan.gov]

- 4. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. 698. This compound Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foundational Studies on the Efficacy of Nacubactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational preclinical and clinical research establishing the efficacy of nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. This document details this compound's unique dual mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed methodologies for the pivotal experiments cited.

Core Efficacy Data of this compound

This compound has demonstrated potent efficacy in restoring the activity of β-lactam antibiotics against a wide range of β-lactamase-producing Enterobacteriaceae. Its novel dual-action mechanism contributes to its robust performance.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound in combination with various β-lactam partners against challenging Gram-negative pathogens. Data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.

Table 1: Meropenem-Nacubactam MICs against β-Lactamase-Producing Enterobacteriaceae

| Bacterial Species | β-Lactamase Class | Meropenem MIC (μg/mL) | Meropenem/Nacubactam (1:1) MIC (μg/mL) | Reference |

| Klebsiella pneumoniae | KPC | 8 to >64 | 0.5 to 4 | [1] |

| Escherichia coli | KPC | 8 to >64 | 0.5 to 4 | [1] |

| Enterobacter cloacae | KPC | 8 to >64 | 0.5 to 4 | [1] |

| MBL-producing Enterobacteriaceae | NDM, VIM | ≥128 | 4 to 8 | [2] |

Table 2: Cefepime/Aztreonam-Nacubactam MICs against β-Lactamase-Producing Enterobacterales

| Bacterial Species | β-Lactamase Class | Cefepime MIC (μg/mL) | Cefepime/Nacubactam (1:1) MIC (μg/mL) | Aztreonam MIC (μg/mL) | Aztreonam/Nacubactam (1:1) MIC (μg/mL) | Reference |

| Enterobacterales | ESBL | >32 | ≤1 | >32 | ≤1 | [3] |

| Enterobacterales | AmpC | >32 | ≤1 | >32 | ≤1 | [3] |

| Enterobacterales | KPC | >32 | 1 | >32 | 1 | [3] |

| Enterobacterales | OXA-48-like | 8 | 2 | 8 | 2 | [3] |

| MBL-producing Enterobacterales | MBL | ≥128 | 8 | >32 | 4 | [2] |

In Vivo Efficacy: Murine Infection Models

The following table summarizes the in vivo efficacy of this compound in combination with β-lactam partners in murine models of serious infections. Efficacy is demonstrated by the reduction in bacterial load (log10 CFU).

Table 3: In Vivo Efficacy of this compound Combinations in Murine Infection Models

| Infection Model | Pathogen(s) | Treatment Regimen | Change in Bacterial Load (Δlog10 CFU) | Reference |

| Complicated Urinary Tract Infection (cUTI) | K. pneumoniae, E. coli, E. cloacae | Meropenem-Nacubactam | ≥3 log reduction vs. 48-h control | [4] |

| Pneumonia | E. cloacae (CRE) | Aztreonam/Cefepime/Meropenem + this compound | -3.70 to -2.08 (lungs) | [5][6] |

| Pneumonia | K. pneumoniae (CRE) | Aztreonam/Cefepime/Meropenem + this compound | -4.24 to 1.47 (lungs) | [5][6] |

| Pneumonia (AmpC-overproducing) | P. aeruginosa | Meropenem-Nacubactam | -2.73 ± 0.93 vs. meropenem alone | [7] |

| Pneumonia (KPC-expressing) | P. aeruginosa | Meropenem-Nacubactam | -4.35 ± 1.90 vs. meropenem alone | [7] |

Mechanism of Action and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exhibits a unique dual mechanism of action against Gram-negative bacteria.[8][9] Firstly, as a diazabicyclooctane β-lactamase inhibitor, it covalently binds to and inactivates a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC and ESBLs), class C (AmpC), and some class D enzymes. This protects the partner β-lactam antibiotic from degradation. Secondly, this compound possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in the bacterial cell wall, which is essential for cell wall synthesis.[8][9] This dual action leads to a potent synergistic effect when combined with β-lactam antibiotics that primarily target other PBPs.

Caption: Dual mechanism of this compound action.

Experimental Workflow for In Vitro and In Vivo Efficacy Studies

The foundational efficacy studies for this compound typically follow a structured workflow, beginning with in vitro susceptibility testing to determine the potency of this compound combinations, followed by in vivo studies in animal models to assess efficacy in a more complex biological system.

Caption: General experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational studies of this compound efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro susceptibility of bacterial isolates to this compound and its partner β-lactams.[10][11][12]

-

Preparation of Materials:

-

Bacterial isolates are subcultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) and incubated for 18-24 hours at 35°C ± 2°C.

-

Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared as the testing medium.

-

Stock solutions of this compound and the partner β-lactam are prepared and serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations. For combination testing, a fixed 1:1 ratio of the β-lactam to this compound is commonly used.[10]

-

-

Inoculum Preparation:

-

A bacterial suspension is prepared from the overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

The results are read visually or with a plate reader.

-

In Vitro Time-Kill Assay

Time-kill assays are performed to evaluate the pharmacodynamic interaction (synergy, indifference, or antagonism) and the bactericidal activity of this compound in combination with a β-lactam over time.

-

Preparation and Inoculation:

-

Bacterial cultures are grown to the logarithmic phase in CAMHB.

-

The culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

-

The bacterial suspension is aliquoted into tubes or flasks containing the antimicrobial agents at predetermined concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC), both alone and in combination. A growth control without any antimicrobial agent is included.

-

-

Sampling and Viable Cell Counting:

-

The cultures are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.

-

The samples are serially diluted in sterile saline or phosphate-buffered saline (PBS) to neutralize the antimicrobial agent.

-

The dilutions are plated onto appropriate agar plates.

-

-

Data Analysis:

-

After incubation of the plates, the colony-forming units (CFU) are counted.

-

The results are expressed as log10 CFU/mL.

-

Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

-

Murine Complicated Urinary Tract Infection (cUTI) Model

This in vivo model is used to assess the efficacy of this compound combinations in a localized infection setting that mimics human cUTI.[4]

-

Animal Preparation:

-

Female mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide at 4 days and 1 day prior to infection to facilitate bacterial growth.

-

Mice are anesthetized before the inoculation procedure.

-

-

Inoculation:

-

A bacterial suspension of the test isolate is prepared in sterile saline.

-

A small incision is made over each kidney, and a predetermined volume of the bacterial inoculum (e.g., 0.05 mL of approximately 10⁷ CFU/mL) is directly injected into each kidney.

-

-

Treatment:

-

Treatment with this compound, the partner β-lactam, or the combination is initiated at a specified time post-infection (e.g., 2 hours).

-

The drugs are typically administered subcutaneously or intravenously at dosages and frequencies designed to simulate human pharmacokinetic profiles.

-

-

Efficacy Assessment:

-

At the end of the treatment period (e.g., 48 hours), the mice are euthanized.

-

The kidneys are aseptically removed, homogenized in sterile saline, and serially diluted.

-

The dilutions are plated on appropriate agar to determine the bacterial load (CFU/kidney).

-

Efficacy is determined by comparing the change in bacterial load in the treated groups to the untreated control group.

-

Murine Pneumonia Model

This in vivo model is used to evaluate the efficacy of this compound combinations against respiratory pathogens in a lung infection model.[5][6][13]

-

Animal Preparation:

-

Mice are rendered neutropenic with cyclophosphamide as described for the cUTI model.

-

-

Inoculation:

-

Treatment:

-

Antimicrobial therapy is initiated at a set time after inoculation (e.g., 1-2 hours).

-

The drugs are administered via routes and schedules that mimic human exposure.

-

-

Efficacy Assessment:

-

At the end of the study period (e.g., 24 hours), the mice are euthanized.

-

The lungs are aseptically removed, homogenized, and serially diluted.

-

The dilutions are plated to quantify the bacterial burden (CFU/lungs).

-

The change in bacterial load in the treated groups is compared to that in the control group to determine efficacy.

-

References

- 1. emerypharma.com [emerypharma.com]

- 2. Activity of this compound (RG6080/OP0595) combinations against MBL-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ihma.com [ihma.com]

- 4. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, this compound, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacodynamics of β-Lactams/Nacubactam against Carbapenem-Resistant and/or Carbapenemase-Producing Enterobacter cloacae and Klebsiella pneumoniae in Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Meropenem-nacubactam activity against AmpC-overproducing and KPC-expressing Pseudomonas aeruginosa in a neutropenic murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and Pharmacokinetic Characterization of this compound, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4.3. Susceptibility Test [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.5. Pneumonia Model [bio-protocol.org]

- 14. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity for Nacubactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of Nacubactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. It is designed to be a comprehensive resource, detailing its mechanism of action, antimicrobial potency against key pathogens, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exhibits a distinctive dual mechanism of action, setting it apart from other β-lactamase inhibitors.[1] Firstly, it acts as a potent, irreversible inhibitor of a broad range of serine β-lactamases, including Ambler class A (such as KPCs and ESBLs), class C (AmpC), and some class D (oxacillinases) enzymes.[1][2] By covalently acylating the active site of these enzymes, this compound protects its partner β-lactam antibiotic from hydrolysis.

Secondly, this compound possesses intrinsic antibacterial activity through the direct inhibition of Penicillin-Binding Protein 2 (PBP2) in Enterobacterales.[1][2][3][4] This PBP2 inhibition not only contributes to its standalone activity but also results in a synergistic or "enhancer" effect when combined with β-lactam antibiotics that target other PBPs.[5] This dual action allows this compound combinations to be effective even against organisms producing metallo-β-lactamases (MBLs), which are not directly inhibited by this compound.[5]

Quantitative In Vitro Activity

The in vitro potency of this compound, both alone and in combination, has been evaluated against a wide array of bacterial isolates. Minimum Inhibitory Concentration (MIC) values are summarized below. Testing is typically performed using a 1:1 fixed ratio of the β-lactam to this compound.[6][7]

Activity Against Enterobacterales

This compound, in combination with various β-lactams, demonstrates potent activity against a large collection of molecularly characterized Enterobacterales, including those expressing challenging β-lactamase profiles.

Table 1: In Vitro Activity of this compound Combinations Against 571 Characterized Enterobacterales Isolates [6]

| Organism Subset (No. of Isolates) | Agent (1:1 Ratio) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| All Enterobacterales (571) | Cefepime-Nacubactam | 0.12 | 1 |

| Meropenem-Nacubactam | 0.06 | 0.5 | |

| Aztreonam-Nacubactam | 0.06 | 0.25 | |

| Piperacillin-Nacubactam | 2 | 16 | |

| This compound Alone | 2 | >32 | |

| ESBL Producers (147) | Cefepime-Nacubactam | 0.12 | 0.5 |

| Meropenem-Nacubactam | 0.06 | 0.25 | |

| Aztreonam-Nacubactam | 0.06 | 0.25 | |

| Plasmidic AmpC Producers (57) | Cefepime-Nacubactam | 0.25 | 1 |

| Meropenem-Nacubactam | 0.12 | 0.5 | |

| Aztreonam-Nacubactam | 0.12 | 0.5 | |

| KPC Producers (118) | Cefepime-Nacubactam | 1 | 4 |

| Meropenem-Nacubactam | 0.5 | 2 | |

| Aztreonam-Nacubactam | 0.25 | 1 | |

| MBL Producers (107) | Cefepime-Nacubactam | 2 | 8 |

| Meropenem-Nacubactam | 4 | 16 | |

| Aztreonam-Nacubactam | 0.25 | 1 | |

| OXA-48-like Producers (83) | Cefepime-Nacubactam | 0.25 | 2 |

| Meropenem-Nacubactam | 0.25 | 1 | |

| Aztreonam-Nacubactam | 0.12 | 0.5 |

Activity Against Pseudomonas aeruginosa

Data suggests that this compound can restore the activity of partner β-lactams against resistant P. aeruginosa isolates, particularly those overproducing AmpC or expressing KPC enzymes.

Table 2: In Vitro Activity of Meropenem-Nacubactam Against Resistant P. aeruginosa [8]

| P. aeruginosa Phenotype (No. of Isolates) | Agent | MIC Range (mg/L) |

| AmpC-overproducing (4) | Meropenem | 8 - >64 |

| This compound | 128 - >256 | |

| Meropenem-Nacubactam (1:1) | 2 - 16 | |

| KPC-expressing (3) | Meropenem | 16 - >64 |

| This compound | >256 | |

| Meropenem-Nacubactam (1:1) | 4 - 8 |

Activity Against Acinetobacter baumannii

As of the latest available research, comprehensive in vitro susceptibility data for this compound and its combinations against clinical isolates of Acinetobacter baumannii are limited. The intrinsic resistance mechanisms and diverse β-lactamase profiles of A. baumannii necessitate specific investigation.

Activity Against Mycobacterium abscessus Complex (MABC)

This compound has been shown to potentiate the activity of β-lactams against challenging MABC isolates, significantly lowering their MICs.

Table 3: In Vitro Activity of Meropenem-Nacubactam Against Drug-Resistant MABC Clinical Isolates [9][10]

| Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Meropenem Alone | 32 | 128 | 8 - >256 |

| Meropenem + this compound (8 mg/L) | 4 | 8 | 1 - 16 |

Experimental Protocols

The following section details the standardized methodologies for determining the in vitro activity of this compound.

MIC Determination by Broth Microdilution (CLSI M07)

This reference method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[2][11][12]

Detailed Steps:

-

Inoculum Preparation: Select three to five well-isolated colonies of similar morphology from a non-selective agar plate. Suspend in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This yields a stock suspension of approximately 1.5 x 10⁸ CFU/mL.

-

Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final inoculum density in each microtiter well should be approximately 5 x 10⁵ CFU/mL.

-

Antimicrobial Preparation: Prepare serial two-fold dilutions of this compound and its partner β-lactam in the microdilution plate. For combination testing, a fixed 1:1 ratio is typically used. The final volume in each well is usually 100 µL.

-

Inoculation: Inoculate each well with the diluted bacterial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) must be included.

-

Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

This assay measures the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase enzyme using the chromogenic substrate nitrocefin.[5][13][14]

Methodology:

-

Reagent Preparation:

-

Enzyme: Purified β-lactamase is diluted in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[13]

-

Inhibitor: this compound is prepared as a stock solution and serially diluted to create a range of concentrations.

-

Substrate: A stock solution of nitrocefin is prepared in DMSO and then diluted to a final working concentration (e.g., 50-100 µM) in the assay buffer.[13]

-

-

Assay Procedure:

-

In a 96-well plate, mix the diluted enzyme with varying concentrations of this compound.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[13]

-

Initiate the reaction by adding the pre-warmed nitrocefin substrate to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a dose-response inhibition curve (variable slope, four parameters).[13]

-

Conclusion

This compound is a potent diazabicyclooctane β-lactamase inhibitor with a unique dual mechanism of action that confers both direct antibacterial effects and the ability to protect partner β-lactams from degradation by a wide range of serine β-lactamases. Its in vitro activity, particularly in combination with agents like cefepime, meropenem, and aztreonam, is excellent against clinically significant Enterobacterales, including multidrug-resistant phenotypes expressing ESBL, AmpC, KPC, and OXA-48 carbapenemases. The combination of aztreonam-nacubactam is notably effective against MBL-producing isolates.[6] Furthermore, this compound shows promise in restoring activity against resistant strains of P. aeruginosa and M. abscessus complex.[8][9] Standardized in vitro testing methodologies, such as CLSI broth microdilution, are crucial for the continued evaluation and clinical development of this promising antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 4. mdpi.com [mdpi.com]

- 5. nitrocefin.com [nitrocefin.com]

- 6. jmilabs.com [jmilabs.com]

- 7. ihma.com [ihma.com]

- 8. Impact of Acquired Broad Spectrum β-Lactamases on Susceptibility to Novel Combinations Made of β-Lactams (Aztreonam, Cefepime, Meropenem, and Imipenem) and Novel β-Lactamase Inhibitors in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New β-Lactamase Inhibitors this compound and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics against Mycobacterium abscessus Complex Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 13. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]

- 14. toku-e.com [toku-e.com]

Nacubactam: A Technical Guide to Preliminary Pharmacokinetic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently in clinical development. It exhibits a dual mechanism of action, functioning as both a potent inhibitor of a broad range of serine β-lactamases and as a direct inhibitor of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3] This dual activity not only protects partner β-lactam antibiotics from degradation but also confers intrinsic antibacterial activity, making it a promising agent in the fight against multidrug-resistant Gram-negative infections. This technical guide provides a comprehensive overview of the preliminary pharmacokinetic data of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the experimental protocols employed in key studies and its mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been primarily characterized in a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers. The key findings from this study are summarized below.

Data Presentation

Table 1: Single-Dose Pharmacokinetics of Intravenous this compound in Healthy Volunteers [4]

| Dose | Cmax (μg/mL) | AUC (μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |

| 50 mg | 2.2 ± 0.4 | 2.9 ± 0.4 | 1.8 ± 0.2 | 17.4 ± 2.4 | 20.4 ± 2.8 |

| 150 mg | 6.5 ± 1.1 | 8.8 ± 1.2 | 1.9 ± 0.2 | 17.1 ± 2.3 | 20.8 ± 2.5 |

| 500 mg | 21.5 ± 3.5 | 29.8 ± 4.1 | 2.0 ± 0.2 | 16.8 ± 2.3 | 21.2 ± 2.6 |

| 1000 mg | 42.1 ± 7.8 | 60.2 ± 9.8 | 2.1 ± 0.3 | 16.6 ± 2.7 | 21.5 ± 3.1 |

| 2000 mg | 85.6 ± 15.1 | 125.4 ± 21.3 | 2.2 ± 0.3 | 16.0 ± 2.5 | 22.1 ± 3.4 |

| 4000 mg | 168.2 ± 29.7 | 255.1 ± 45.6 | 2.3 ± 0.4 | 15.7 ± 2.6 | 22.8 ± 3.7 |

| 8000 mg | 340.5 ± 60.1 | 518.7 ± 98.2 | 2.4 ± 0.5 | 15.4 ± 2.8 | 23.5 ± 4.1 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

Table 2: Multiple-Dose Pharmacokinetics of Intravenous this compound in Healthy Volunteers (Day 7) [4]

| Dose (every 8 h) | Cmax,ss (μg/mL) | AUC0-8,ss (μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |

| 1000 mg | 55.4 ± 9.8 | 78.9 ± 13.5 | 2.2 ± 0.3 | 12.7 ± 2.1 | 21.8 ± 3.2 |

| 2000 mg | 110.1 ± 19.7 | 158.2 ± 28.1 | 2.3 ± 0.4 | 12.6 ± 2.2 | 22.5 ± 3.5 |

| 4000 mg | 225.3 ± 40.2 | 320.4 ± 57.3 | 2.4 ± 0.5 | 12.5 ± 2.3 | 23.1 ± 3.8 |